molecular formula C9H4BrClN2O2 B598609 6-Bromo-4-chloro-8-nitroquinoline CAS No. 1198475-38-5

6-Bromo-4-chloro-8-nitroquinoline

Cat. No. B598609
M. Wt: 287.497
InChI Key: AOWMMTCBPDKAEN-UHFFFAOYSA-N
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Description

“6-Bromo-4-chloro-8-nitroquinoline” is a chemical compound with the linear formula C9H4BrClN2O2 . It has a molecular weight of 287.5 and is a solid in physical form . The compound has a melting point of 182 - 183 .


Synthesis Analysis

The synthesis of “6-Bromo-4-chloro-8-nitroquinoline” involves several steps. In one method, it was slowly neutralized with solid potassium carbonate and the resulting solids were collected by filtration and washed with water . After drying in air, “6-bromo-4-chloro-quinoline” was isolated as a light yellow solid .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-chloro-8-nitroquinoline” is represented by the InChI code 1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-4-chloro-8-nitroquinoline” are complex and varied. Quinoline-based structures, such as this compound, are often used in synthetic organic chemistry due to their versatile applications . They play a major role in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

“6-Bromo-4-chloro-8-nitroquinoline” is a solid compound with a melting point of 182 - 183 . It has a molecular weight of 287.5 and its linear formula is C9H4BrClN2O2 .

Scientific Research Applications

  • Antifungal Activity:

    • 6-Bromo-4-chloro-8-nitroquinoline has been explored for its potential antifungal properties. Gershon, Clarke, and Gershon (1996) investigated derivatives of this compound, including 6-Bromo-3-chloro-8-quinolinol, and found them effective against various fungi like Aspergillus niger and Myrothecium verrucaria. These compounds showed inhibitory effects at low concentrations, suggesting their potential as fungicides (Gershon, Clarke, & Gershon, 1996).
  • Synthesis of Inhibitors:

    • Lei et al. (2015) identified 6-Bromo-4-chloro-8-nitroquinoline as an important intermediate in synthesizing PI3K/mTOR inhibitors, which are significant in cancer therapy. This compound was used in creating complex inhibitors, underscoring its role in medicinal chemistry and drug development (Lei et al., 2015).
  • Synthetic Methodology:

    • The compound also plays a role in synthetic chemistry. For example, Mosher, Yanko, and Whitmore (2003) discussed its use in creating different nitroquinoline derivatives. This application highlights its importance as a building block in organic synthesis (Mosher, Yanko, & Whitmore, 2003).
  • Potential Prodrug Systems:

    • Couch et al. (2008) explored the use of nitroquinoline derivatives, potentially including 6-Bromo-4-chloro-8-nitroquinoline, as prodrug systems for bioreductive activation. This research emphasizes its role in developing novel therapeutic agents (Couch, Burke, Knox, & Moody, 2008).
  • Photolabile Protecting Group:

    • Fedoryak and Dore (2002) studied brominated hydroxyquinolines, like 6-Bromo-4-chloro-8-nitroquinoline, for their use as photolabile protecting groups in the synthesis of biologically active molecules. This application is crucial in the field of photochemistry and drug delivery (Fedoryak & Dore, 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

6-bromo-4-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMMTCBPDKAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670614
Record name 6-Bromo-4-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-8-nitroquinoline

CAS RN

1198475-38-5
Record name 6-Bromo-4-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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